VCP171

Beschreibung

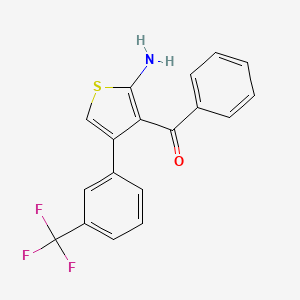

(2-Amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone (referred to as VCP171) is a 2-amino-3-benzoylthiophene derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring attached to the thiophene scaffold. It functions as a positive allosteric modulator (PAM) of the adenosine A₁ receptor (A₁AR), enhancing agonist binding affinity and stabilizing the receptor’s active conformation .

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHLVOBHWXLIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

VPC171 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: VPC171 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in VPC171 vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: VPC171 kann Substitutionsreaktionen eingehen, bei denen bestimmte Gruppen durch andere funktionelle Gruppen ersetzt werden.

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um verschiedene Produkte zu erhalten.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

VPC171 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen der positiven allosterischen Modulation auf den Adenosin-A1-Rezeptor zu untersuchen.

Biologie: VPC171 wird in biologischen Studien verwendet, um seine Auswirkungen auf zelluläre Signalwege und Rezeptoraktivität zu untersuchen.

Medizin: Die Verbindung wird als potenzieller Therapeutikum zur Behandlung von neuropathischen Schmerzen untersucht, da sie den Adenosin-A1-Rezeptor modulieren kann.

Industrie: VPC171 kann bei der Entwicklung neuer Arzneimittel verwendet werden und als Referenzverbindung in der Medikamentenforschung

Wirkmechanismus

VPC171 übt seine Wirkung aus, indem es an den Adenosin-A1-Rezeptor bindet und dessen Aktivität verstärkt. Diese positive allosterische Modulation führt zu einer erhöhten Rezeptoraktivierung und anschließender nachgeschalteter Signalübertragung. Zu den beteiligten molekularen Zielen gehören der Adenosin-A1-Rezeptor und zugehörige Signalwege, die die Schmerzempfindung und andere physiologische Prozesse regulieren.

Analyse Chemischer Reaktionen

VPC171 undergoes various types of chemical reactions, including:

Oxidation: VPC171 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in VPC171.

Substitution: VPC171 can undergo substitution reactions where specific groups are replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

VPC171 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of positive allosteric modulation on the adenosine A1 receptor.

Biology: VPC171 is used in biological studies to investigate its effects on cellular signaling pathways and receptor activity.

Medicine: The compound is being explored as a potential therapeutic agent for the treatment of neuropathic pain due to its modulatory effects on the adenosine A1 receptor.

Industry: VPC171 can be used in the development of new pharmaceuticals and as a reference compound in drug discovery

Wirkmechanismus

VPC171 exerts its effects by binding to the adenosine A1 receptor and enhancing its activity. This positive allosteric modulation leads to increased receptor activation and subsequent downstream signaling. The molecular targets involved include the adenosine A1 receptor and associated signaling pathways that regulate pain perception and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Trifluoromethyl Positional Isomers

VCP171 vs. (2-amino-4-(2-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone

- Structural Difference : The trifluoromethyl group is located at the 2-position of the phenyl ring in the latter compound, compared to the 3-position in this compound.

- Functional Impact: This positional isomer was incorporated into the bitopic ligand VCP746, which combines adenosine (orthosteric agonist) with the allosteric modulator. VCP746 exhibits biased signaling, favoring cytoprotective pathways (e.g., cardioprotection) over adverse effects like bradycardia . This suggests that the 2-CF₃ isomer may influence receptor conformational dynamics differently, enabling pathway-specific modulation.

Substituent Variations on the Methanone Phenyl Ring

This compound vs. MIPS521 (VCP520)

- MIPS521 Structure: (2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]thiophen-3-yl)(4-chlorophenyl)methanone.

- Key Differences: Methanone Phenyl Group: 4-Chlorophenyl in MIPS521 vs. phenyl in this compound. Thiophene Substituent: 3,5-Bis(trifluoromethyl)phenyl in MIPS521 vs. 3-CF₃-phenyl in this compound.

- Functional Impact :

- MIPS521 demonstrates enhanced binding affinity due to the electron-withdrawing 4-chloro group and additional CF₃ substituents. Cryo-EM studies reveal that the 3,5-bis(trifluoromethyl)phenyl group forms extensive hydrophobic interactions with the A₁AR’s allosteric pocket, stabilizing the receptor’s active state .

- However, increased hydrophobicity may reduce solubility, posing challenges for pharmacokinetic optimization.

Piperazine-Linked Derivatives

Compound 53

- Structure: (2-Amino-5-phenyl-4-((4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)thiophen-3-yl)(4-chlorophenyl)methanone.

- Key Differences : Incorporation of a piperazine moiety tethered to the thiophene’s C4 position.

- Functional Impact: The piperazine linker introduces flexibility, allowing the 4-CF₃-phenyl group to engage secondary binding sites. This modification enhances allosteric enhancer activity in cAMP functional assays compared to this compound . The 4-chlorophenyl methanone group further augments binding via halogen bonding, a feature absent in this compound.

Thiophene Core Modifications

PD81,723

- Structure: 2-Amino-4,5-dimethyl-3-thienyl-[3-(trifluoromethyl)phenyl]methanone.

- Key Differences : 4,5-Dimethyl substitution on the thiophene ring.

- PD81,723’s diminished efficacy in functional assays highlights the importance of an unsubstituted thiophene core for optimal A₁AR modulation.

Table 1: Key Structural Features and Pharmacological Outcomes

Biologische Aktivität

The compound (2-amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone , also known by its CAS number 1018830-99-3, is a thiophenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiophene and trifluoromethyl groups. For instance, a related study indicated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Case Study: In Vitro Studies

In vitro assays conducted on HeLa cells demonstrated that compounds similar to (2-amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone exhibited IC50 values ranging from 1.48 to 6.38 µM, indicating potent anticancer activity . The pro-apoptotic effects were confirmed through Western blot analysis, which revealed downregulation of Bcl-2 and upregulation of Bax proteins.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vivo studies showed that it could significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation induced by lipopolysaccharides (LPS) . This suggests potential applications in treating neurodegenerative diseases where inflammation plays a critical role.

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group has been associated with increased potency in various biological assays. A review noted that trifluoromethyl substitutions often enhance the binding affinity to target proteins due to their electron-withdrawing nature, which can stabilize interactions with active sites . This has been particularly noted in drugs targeting serotonin receptors and kinases.

Summary of Biological Activities

Experimental Data

In a study assessing various derivatives, it was found that modifications to the thiophene ring significantly impacted both cytotoxicity and selectivity towards cancer cells compared to normal cells. The most effective derivatives were those that retained both the amino and trifluoromethyl groups while varying other substituents on the phenyl ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.